Cas no 2418673-92-2 (N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide structure](https://ja.kuujia.com/scimg/cas/2418673-92-2x500.png)
N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide 化学的及び物理的性質
名前と識別子
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- EN300-26687503
- Z1411222469
- N-{cyano[3-(trifluoromethyl)phenyl]methyl}-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)oxy]acetamide
- N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide
- 2418673-92-2
-
- インチ: 1S/C17H17F3N4O2/c1-10-16(11(2)24(3)23-10)26-9-15(25)22-14(8-21)12-5-4-6-13(7-12)17(18,19)20/h4-7,14H,9H2,1-3H3,(H,22,25)
- InChIKey: FFDUIBAERBRGQG-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(C#N)NC(COC1C(C)=NN(C)C=1C)=O)(F)F
計算された属性
- 精确分子量: 366.13036028g/mol
- 同位素质量: 366.13036028g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 548
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.9Ų
- XLogP3: 2.7
N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687503-0.05g |
N-{cyano[3-(trifluoromethyl)phenyl]methyl}-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)oxy]acetamide |
2418673-92-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamideに関する追加情報
Professional Introduction to N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide (CAS No. 2418673-92-2)
N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide, with the CAS number 2418673-92-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyano-substituted benzene ring and a pyrazole moiety linked through an oxyacetamide group. The presence of a trifluoromethyl group on the aromatic ring enhances its electronic properties, making it a valuable candidate for further chemical and biological exploration.
The structural features of N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide contribute to its potential utility in the development of novel therapeutic agents. The cyano group is known for its ability to participate in hydrogen bonding and metal coordination, which can be leveraged in designing molecules with specific binding affinities. Additionally, the trifluoromethyl group is a common pharmacophore that influences the metabolic stability and lipophilicity of drug candidates, often enhancing their bioavailability and efficacy.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The pyrazole ring in N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide is a particularly interesting moiety due to its versatility in forming hydrogen bonds and its role as a scaffold for biologically active molecules. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The trimethyl substitution on the pyrazole ring further modulates its electronic and steric properties, potentially influencing its interactions with biological targets.
In the context of current research, N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide represents a promising lead compound for further investigation. Its unique structural features make it a suitable candidate for exploring new chemical space in drug discovery. The compound's potential applications span across various therapeutic areas, including oncology, neurology, and immunology. The integration of computational chemistry and high-throughput screening techniques can accelerate the process of identifying novel derivatives with enhanced pharmacological profiles.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to construct the complex molecular framework efficiently. The use of protective groups and selective deprotection strategies is crucial in ensuring the correct regioselectivity during the synthesis process.
From a biological perspective, N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide exhibits intriguing interactions with biological targets due to its structural complexity. The compound's ability to engage multiple binding sites on proteins suggests its potential as a dual-action therapeutic agent. Such molecules are highly sought after in drug development as they can offer synergistic effects and reduce the likelihood of resistance development.
The trifluoromethyl group plays a critical role in modulating the pharmacokinetic properties of N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide. This substituent enhances metabolic stability by resisting oxidative degradation and improves lipophilicity by increasing electron-withdrawing effects. These properties are essential for ensuring that the compound remains active within the physiological environment after administration.
Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant potential in modulating enzyme activity and receptor binding. The oxyacetamide group in N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide provides an additional site for interaction with biological targets, potentially enhancing binding affinity and selectivity. This feature makes it an attractive scaffold for designing molecules with improved therapeutic efficacy.
The cyano group at the benzylic position introduces polarity to the molecule while maintaining overall lipophilicity. This balance is crucial for achieving optimal solubility and membrane permeability characteristics necessary for effective drug delivery. Additionally, the cyano group can participate in hydrogen bonding interactions with polar residues on proteins or nucleic acids, further enhancing binding affinity.
In conclusion,N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide (CAS No. 2418673-92-2) is a structurally complex organic compound with significant potential in pharmaceutical research and development。 Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents。 Further exploration of this compound through synthetic chemistry,biological evaluation,and computational modeling holds promise for uncovering new treatments across multiple therapeutic areas。
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